(3,6-Dihydro-2h-pyran-2-yl)methanol
Overview
Description
(3,6-Dihydro-2h-pyran-2-yl)methanol is a chemical compound with the molecular formula C6H10O2 It is a derivative of dihydropyran and features a hydroxymethyl group attached to the 2-position of the dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the dihydropyran ring structure. Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under mild, solvent-free conditions .
Industrial Production Methods
Industrial production of (3,6-Dihydro-2h-pyran-2-yl)methanol may involve large-scale application of the aforementioned synthetic routes, utilizing catalysts such as molecular iodine or ruthenium carbene complexes to facilitate the reaction . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dihydro-2h-pyran-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (3,6-Dihydro-2h-pyran-2-yl)carboxylic acid, while reduction can produce this compound derivatives with different functional groups .
Scientific Research Applications
(3,6-Dihydro-2h-pyran-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,6-Dihydro-2h-pyran-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In biochemical pathways, it may act as a substrate or inhibitor, modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydro-2h-pyran-2-yl)methanol: Similar in structure but differs in the position of the double bond.
Tetrahydropyran: Fully saturated analog with different reactivity and applications.
Uniqueness
(3,6-Dihydro-2h-pyran-2-yl)methanol is unique due to its specific ring structure and functional group, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industry .
Properties
IUPAC Name |
3,6-dihydro-2H-pyran-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h1-2,6-7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSAEZVUQMSYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540846 | |
Record name | (3,6-Dihydro-2H-pyran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1504-04-7 | |
Record name | (3,6-Dihydro-2H-pyran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,6-dihydro-2H-pyran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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